Tinctorine

Description

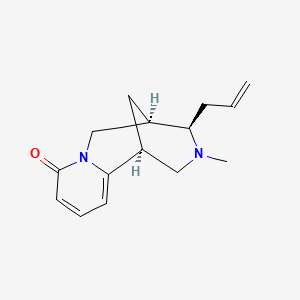

Structure

3D Structure

Properties

Molecular Formula |

C15H20N2O |

|---|---|

Molecular Weight |

244.33 g/mol |

IUPAC Name |

(1S,9R,10R)-11-methyl-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |

InChI |

InChI=1S/C15H20N2O/c1-3-5-13-12-8-11(9-16(13)2)14-6-4-7-15(18)17(14)10-12/h3-4,6-7,11-13H,1,5,8-10H2,2H3/t11-,12+,13+/m0/s1 |

InChI Key |

VUJISNFQYSHCGH-YNEHKIRRSA-N |

SMILES |

CN1CC2CC(C1CC=C)CN3C2=CC=CC3=O |

Isomeric SMILES |

CN1C[C@@H]2C[C@@H]([C@H]1CC=C)CN3C2=CC=CC3=O |

Canonical SMILES |

CN1CC2CC(C1CC=C)CN3C2=CC=CC3=O |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Tinctorine

Multi-Stage Chromatographic Separation Strategies for Tinctorine Purification

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool in the isolation, purification, and quantitative analysis of this compound and other alkaloids. Its versatility allows for both analytical-scale separations to determine purity and content, and preparative-scale applications for obtaining larger quantities of the pure compound.

In the context of quinolizidine (B1214090) alkaloids, HPLC has been successfully employed for their isolation and structure elucidation nih.govethz.ch. For instance, in studies involving Clathrotropis glaucophylla, HPLC was one of the chromatographic methods used to fractionate and isolate this compound alongside other alkaloids from the bark extract nih.govethz.ch. Similarly, the chemical constituents from the bark of Sophora japonica, which include alkaloids, have been separated and purified using a combination of silica (B1680970) gel, Sephadex LH-20 column chromatography, and HPLC researchgate.net. Semi-preparative HPLC has also been utilized for the purification of various natural compounds from plant extracts, demonstrating its capacity to yield purified fractions acs.org. Chiral HPLC methods have been developed for the purification of bisquinolizidine alkaloids, indicating the precision achievable for stereoisomers researchgate.net. The technique's ability to separate complex mixtures into individual components makes it crucial for obtaining this compound in a high state of purity for further characterization and research uni-muenchen.de.

Gas Chromatography (GC) and Hyphenated GC-MS for Alkaloid Profiling

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), represents a powerful analytical technique for the separation, detection, and identification of volatile and semi-volatile compounds, including alkaloids, even in trace amounts cabidigitallibrary.orgmeasurlabs.com. This hyphenated technique is highly effective for comprehensive alkaloid profiling in complex plant extracts.

For the analysis of alkaloids, GC-MS offers significant advantages due to its high resolution and sensitivity cabidigitallibrary.orgnih.gov. It allows for the rapid identification of individual components within complex quinolizidine alkaloid mixtures, often relying on characteristic mass fragmentation patterns combined with retention data cabidigitallibrary.org. The application of capillary columns with varying liquid phases can resolve most separation challenges cabidigitallibrary.org.

In alkaloid profiling, GC-MS/MS (Gas Chromatography-Tandem Mass Spectrometry) further enhances selectivity and sensitivity by minimizing background interferences and enabling more specific compound detection through multiple reaction monitoring (MRM) nih.gov. This method has been successfully applied for the quantitation of minor tobacco alkaloids, demonstrating its utility in complex matrices nih.gov. While GC-MS is particularly suited for volatile compounds, derivatization techniques can be employed to make less volatile compounds amenable to GC analysis labrulez.commdpi.com. The combination of spectral matching with retention time matching in GC-MS systems makes solute detection and confirmation highly reliable labrulez.com.

Table 2: Key Chromatographic Techniques for this compound Analysis

| Technique | Application | Advantages | Reference |

| High-Performance Liquid Chromatography (HPLC) | Analytical and preparative purification, isolation, structure elucidation | High resolution, versatility for analytical and preparative scales, effective for complex mixtures, chiral separation capabilities. | nih.govethz.chresearchgate.netacs.orguni-muenchen.de |

| Gas Chromatography (GC) | Separation of volatile alkaloids | High resolution, suitable for volatile compounds. | cabidigitallibrary.orgmeasurlabs.comnih.govlabrulez.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Alkaloid profiling, identification, quantification, trace analysis | Powerful for complex mixtures, combines separation with structural information (mass spectra), high sensitivity, reliable identification. | cabidigitallibrary.orgmeasurlabs.comnih.govlabrulez.commdpi.comthermofisher.com |

Biosynthetic Pathways and Metabolic Intermediates of Tinctorine

General Principles of Quinolizidine (B1214090) Alkaloid Biosynthesis

Quinolizidine alkaloids are a significant group of nitrogenous heterocycles predominantly found in the Leguminosae family, encompassing genera such as Lupinus, Baptisia, Thermopsis, Genista, Cytisus, and Sophora. wikidata.orgnih.govuni.lumetabolomicsworkbench.orgnih.gov These specialized metabolites are biosynthesized from the amino acid L-lysine. uni.lumetabolomicsworkbench.orgnih.govh-its.org

The foundational step in QA biosynthesis involves the decarboxylation of L-lysine by the enzyme L-lysine decarboxylase (LDC), yielding the diamine cadaverine (B124047). wikidata.orgnih.govuni.lunih.gov Subsequently, cadaverine is converted to 5-aminopentanal (B1222117), a process putatively catalyzed by enzymes such as copper amino oxidase (CAO) or amino transferase. nih.govuni.lu This 5-aminopentanal then undergoes spontaneous cyclization to form Δ¹-piperideine. nih.govuni.lu This intermediate is considered a crucial precursor for the diiminium cation, from which the complex tetracyclic QA skeletons are believed to be derived. nih.govuni.lu

The biosynthesis of most Fabaceae alkaloids, including quinolizidines, primarily occurs in the green aerial parts of the plant, specifically within the chloroplasts. uni.lumetabolomicsworkbench.orguni.lu Following their synthesis, these alkaloids are transported via the phloem to other plant organs and tissues, where they are often accumulated in subepidermal cellular structures. uni.lumetabolomicsworkbench.org The initial quinolizidine skeletons undergo further structural diversification through a series of tailoring reactions, including dehydrogenation, oxygenation, or esterification, leading to the vast array of several hundred structurally related alkaloids observed in nature. wikidata.org Lupanine (B156748) is frequently considered a fundamental intermediate in the quinolizidine alkaloid biosynthetic pathway, with many other QAs thought to be derived from it.

Elucidation of Precursors and Enzymatic Transformations in Tinctorine Biosynthesis

This compound, with the chemical formula C₁₅H₂₀N₂O, is identified as a quinolizidine alkaloid. It has been isolated from Genista tinctoria and is characterized as an α-pyridone alkaloid containing a vinyl group.

While the initial steps of this compound biosynthesis align with the general principles of quinolizidine alkaloid formation, starting from L-lysine and proceeding through cadaverine and Δ¹-piperideine, the specific enzymatic transformations that lead to its unique α-pyridone and vinyl functionalities are less comprehensively elucidated. The general QA biosynthetic pathway remains partially characterized, with many enzyme reactions yet to be fully understood. nih.gov

However, based on the known mechanisms in alkaloid biosynthesis, the formation of this compound would involve a series of complex enzymatic modifications following the initial cyclization events. Enzymes such as cytochromes P450 are known to play roles in hydroxylation reactions within various alkaloid biosynthetic pathways, which could be relevant for oxygenation steps in this compound's formation. While acyltransferases, such as tigloyl-CoA: 13α-hydroxymultiflorine/13α-hydroxylupanine O-tigloyltransferase (HMT/HLT), are involved in the final esterification steps of certain quinolizidine alkaloids like those found in Lupinus species, this compound's structure suggests different types of tailoring enzymes would be at play for its specific α-pyridone and vinyl group formation. wikidata.org

Proposed Biosynthetic Routes and Branch Points Leading to this compound

The biosynthesis of this compound, as a quinolizidine alkaloid, is hypothesized to proceed from the common L-lysine-derived intermediates. The formation of the quinolizidine core structure from cadaverine and Δ¹-piperideine is a shared initial pathway for a wide range of QAs. nih.govuni.lu

Given that this compound is described as an α-pyridone alkaloid, its formation likely involves specific oxidative and rearrangement steps from a pre-existing quinolizidine skeleton. In the broader context of quinolizidine alkaloid biosynthesis, lupanine is often considered a central intermediate from which structural diversity arises through various branch points. While a precise, step-by-step biosynthetic route specifically for this compound is not fully detailed in current literature, it is plausible that it branches off from a common tetracyclic quinolizidine precursor, undergoing modifications such as dehydrogenation and subsequent oxidation to form the α-pyridone ring, and potentially a specific desaturation or rearrangement to introduce the vinyl group. One proposed sequence for QA biosynthesis suggests that decarboxylation precedes oxidation, and differentiation of an amino group via methylation can occur early in the pathway to avoid symmetrical diamine intermediates. These general principles of enzymatic modification and structural diversification are central to understanding how this compound's unique features are integrated into the quinolizidine framework.

Genetic and Molecular Biological Regulation of Biosynthetic Enzymes

The biosynthesis of alkaloids, including quinolizidine alkaloids, is under strict developmental regulation within plants. uni.lu Although the complete enzymatic machinery and genetic regulation of QA biosynthesis are still being uncovered, significant progress has been made through transcriptomics and genomics. nih.gov

Key enzymes involved in the early steps of QA biosynthesis have been identified and their encoding genes characterized. For instance, the cDNA for L-lysine decarboxylase (LDC), which catalyzes the first committed step, has been isolated from several QA-producing plant species, including Lupinus angustifolius, Sophora flavescens, Echinosophora koreensis, Thermopsis chinensis, and Baptisia australis. nih.gov Furthermore, an O-tigloyltransferase (HMT/HLT), responsible for the final steps in the biosynthesis of ester-type quinolizidine alkaloids, has been cloned and characterized from Lupinus albus.

Molecular biological studies have also begun to shed light on the regulatory mechanisms governing QA accumulation. For example, the RAP2-7 gene in Lupinus angustifolius has been identified as a putative regulatory gene influencing QA biosynthesis and accumulation in aerial tissues. A specific substitution in this gene is linked to the "bitter/sweet" phenotype, correlating with high or low alkaloid content, respectively. This suggests that transcriptional control plays a crucial role in modulating QA levels. Other enzyme classes, such as cytochromes P450, methyltransferases, oxidases, oxidoreductases, and hydroxylases, are anticipated to be involved in the diverse tailoring reactions of QA biosynthesis, and their corresponding genes are subjects of ongoing research. The identification of specific genetic loci, such as the Pauper locus in Lupinus albus, which correlates with alkaloid content, provides promising targets for genome editing to precisely control QA levels in cultivated species. nih.gov

Comparative Biosynthesis of this compound with Related Quinolizidine Alkaloids

This compound shares a common biosynthetic origin with a broad spectrum of other quinolizidine alkaloids, all derived from L-lysine via cadaverine and Δ¹-piperideine. wikidata.orgnih.govuni.lunih.gov The fundamental quinolizidine ring system forms the core structure, which can be further elaborated into diverse mono-, bi-, tri-, or tetracyclic alkaloids. metabolomicsworkbench.org

The structural diversity among quinolizidine alkaloids, including this compound, arises from a series of subsequent tailoring reactions. These modifications, such as dehydrogenation, oxygenation, and esterification, transform common intermediates into a wide array of specialized metabolites. wikidata.org For instance, while lupanine is often considered a central intermediate, this compound's distinct α-pyridone moiety differentiates it from other QAs like sparteine, which possesses a tetracyclic bis-quinolizidine ring system, or the ester-type alkaloids. uni.lu

Other quinolizidine alkaloids frequently encountered alongside this compound in plant extracts or discussed in comparative biosynthetic studies include anagyrine, thermopsine, baptifoline, epibaptifoline, rhombifoline, cytisine (B100878), N-methylcytisine, isolupanine, angustifoline, and lupinine. The synthesis of many of these compounds, including this compound, often employs common synthetic strategies, implying shared biosynthetic precursors or analogous enzymatic transformations at various stages of their pathways. The presence of an α-pyridone ring in this compound suggests a specific oxidative pathway that distinguishes its final structure from other quinolizidine alkaloids that retain fully saturated or unsaturated, but non-pyridone, ring systems.

Chemical Synthesis and Structural Derivatization of Tinctorine and Analogs

Total Synthesis Approaches to the Tinctorine Molecular Scaffold

The total synthesis of complex natural products like this compound presents significant challenges due to their intricate stereochemistry and polycyclic nature. This compound, specifically, is known as an α-pyridone alkaloid featuring a vinyl group and an N-methyl group, as revealed by its spectroscopic characteristics . It was originally isolated from Genista tinctoria plants, though it is present in trace amounts, particularly in plants harvested in autumn, which explains its prior undetected status .

A notable achievement in this field includes the first enantioselective total synthesis of this compound (PubChem CID: 1783981) researchgate.net. This synthesis was accomplished as part of a broader, modular, and broadly applicable route developed for bisquinolizidine alkaloids researchgate.net. Such synthetic endeavors aim to overcome the limitations of natural isolation, which often yields only minute quantities of the desired compounds nih.gov.

Synthetic Strategies for Diverse Quinolizidine (B1214090) Alkaloid Core Structures

Quinolizidine alkaloids, including this compound, are biosynthesized in nature from the amino acid L-lysine. The initial step involves the decarboxylation of L-lysine to cadaverine (B124047), which subsequently undergoes cyclization to form the foundational quinolizidine core nih.govresearchgate.netnih.govmdpi.com. The structural diversity within quinolizidine alkaloids arises from further modifications of this core, including dehydrogenation, oxygenation, or esterification reactions researchgate.net.

From a synthetic chemistry perspective, constructing the fused-ring system of quinolizidine alkaloids with precise control over relative and absolute stereochemistry is a significant challenge rsc.orgub.edu. Several ingenious methods have been developed to address this:

Intramolecular Iminoacetonitrile [4+2] Cycloadditions: This strategy has been identified as a key step in efficient total syntheses of quinolizidine alkaloids. It involves the intramolecular cycloaddition of iminoacetonitriles, which are activated imines, to form α-amino nitriles. These α-amino nitriles serve as versatile intermediates for the synthesis of substituted nitrogen heterocycles nih.gov.

Asymmetric Conjugate Addition: An organocatalytic approach involves the asymmetric conjugate addition of a Schiff base of glycine (B1666218) ester to α,β-unsaturated carbonyl compounds, catalyzed by chiral phase transfer organocatalysts. This method aims to deliver enantiomerically pure adducts that can then undergo intramolecular reductive amination to yield pyrrolidine (B122466) derivatives, which are intermediates in the construction of quinolizidine moieties mdpi.com.

Double Intramolecular Aza-Michael Reactions (IMAMR): A methodology has been developed for the asymmetric synthesis of quinolizidine scaffolds utilizing two consecutive intramolecular aza-Michael reactions of conveniently functionalized sulfinyl amines. This approach leverages the dual role of the sulfinyl amine moiety as both a nucleophilic nitrogen source and a chiral inducer, leading to excellent yields and diastereocontrol rsc.org.

These strategies highlight the ongoing efforts to develop efficient and stereoselective routes for the construction of the complex quinolizidine scaffold, which is central to this compound and many other natural products.

Semi-Synthetic Modifications and Functionalization of this compound

Semi-synthetic modifications involve the chemical alteration of naturally occurring compounds to enhance their properties or to create novel derivatives eupati.eu. For this compound, such modifications have been explored in the context of its structural elucidation and the generation of new chemical entities.

One example of this compound's functionalization is its hydrogenation. Reduction of this compound (C₁₅H₂₀N₂O) with lithium aluminum hydride (LAH) yields hexahydrodesoxythis compound, a product characterized by specific infrared (IR) spectral bands (2800-2700 cm⁻¹) . This transformation demonstrates a direct chemical modification of the natural product.

The broader principle of semi-synthetic functionalization is crucial in natural product chemistry. It allows for the systematic modification of isolated natural products, such as this compound, using established laboratory techniques. These modifications can involve incorporating additional molecules or altering existing functionalities. The objective is often to improve chemical stability, solubility, or to explore new chemical reactivities, which can then inform the rational design of new compounds eupati.euscience.gov. This approach provides significant possibilities for further molecular design and the development of novel derivatives.

Rational Design and Chemical Synthesis of this compound Analogs and Derivatives

The rational design and chemical synthesis of this compound analogs and derivatives are driven by the desire to explore the chemical space around its quinolizidine core and to create molecules with tailored properties. This process involves a systematic approach to modify the existing structure of this compound or its quinolizidine scaffold.

The quinolizidine scaffold itself is a highly versatile building block, allowing for the accommodation of various substituents (both electrophiles and nucleophiles) around its core structure frontiersin.org. This inherent flexibility facilitates the construction of diverse novel molecules. Strategies for the synthesis of such analogs often involve:

Modification of Existing Functional Groups: As seen with semi-synthetic approaches, existing groups on the this compound scaffold can be chemically transformed (e.g., reduction, oxidation, esterification) to yield derivatives with altered properties .

Introduction of New Moieties: Synthetic methodologies allow for the introduction of new chemical groups at various positions on the quinolizidine core. This can involve multi-component reactions, cyclization strategies, or the use of functionalized building blocks frontiersin.orgevonik.comorganic-chemistry.org. For instance, new one-pot methodologies have been developed for the modification or synthesis of alkaloid scaffolds, including quinolizidine derivatives mdpi.com.

Exploration of Stereochemistry: Given the multiple stereocenters within the quinolizidine scaffold, the rational design of analogs often involves controlling the absolute and relative stereochemistry during synthesis to generate specific isomers nih.govrsc.orgub.edu.

The aim of rational design is to predict and then synthesize compounds with desired structural features, often leveraging advanced synthetic techniques to control regioselectivity and stereoselectivity during bond formation lehigh.edu.

Structure-Activity Relationship (SAR) Studies of Synthesized this compound Derivatives (focusing on molecular interactions, not efficacy or safety)

Structure-Activity Relationship (SAR) studies are fundamental in understanding how modifications to a chemical structure influence its interactions at a molecular level. For synthesized this compound derivatives, SAR studies focus on elucidating the specific molecular interactions that occur between the derivative and other chemical entities, such as solvents or target biomolecules, without delving into their efficacy or safety profiles.

The quinolizidine scaffold, with its multiple substituted variants and stereocenters, provides a fertile ground for studying stereochemistry and synthetic methodologies in the context of SARs nih.govacs.org. Molecular interactions are predominantly governed by non-covalent forces, including hydrogen bonding, hydrophobic interactions, electrostatic interactions (e.g., salt bridges), and aromatic interactions (e.g., π-π stacking) cambridgemedchemconsulting.commdpi.comresearchgate.netdrughunter.comresearchgate.net.

Detailed research findings in SAR studies often involve:

Analysis of Non-Covalent Interactions: This includes quantifying or characterizing the presence and strength of hydrogen bonds (e.g., between hydroxyl groups on a derivative and a hydrogen bond acceptor), hydrophobic contacts (e.g., interactions between alkyl chains of the derivative and non-polar regions), and electrostatic interactions (e.g., between charged nitrogen atoms in the quinolizidine ring and oppositely charged groups) cambridgemedchemconsulting.commdpi.comresearchgate.net.

Impact of Steric Effects: SAR studies also consider how the size and shape of substituents on the this compound derivative affect its ability to interact with other molecules. Steric clashes, for instance, can significantly impede molecular interactions cambridgemedchemconsulting.com.

Influence of Conformational Changes: The flexibility of the quinolizidine ring system and its substituents can lead to different conformations, each presenting a unique set of interaction possibilities. SAR studies may investigate how specific structural modifications influence the preferred conformation and, consequently, the molecular interactions mdpi.comresearchgate.net.

Computational Modeling: Techniques such as molecular dynamics simulations and molecular docking are often employed to visualize and predict key molecular interactions, providing insights into how a derivative positions itself and interacts within a molecular environment nih.govmdpi.comnih.gov. For example, the position of a central ring or the interaction of a dihydrofuran ring with an aromatic side chain can be analyzed for favorable π-π interactions nih.gov.

These studies provide a mechanistic understanding of how changes in the chemical structure of this compound derivatives translate into different molecular recognition events, which is crucial for the rational development of new compounds.

Molecular Interactions and Mechanistic Investigations of Tinctorine

Molecular Target Identification and Ligand Binding Studies of Tinctorine (in vitro)

Molecular target identification and ligand binding studies aim to elucidate the specific biological molecules that a compound interacts with, providing insights into its potential mechanisms of action.

This compound has been identified as a cytisine-like analog. Cytisine-like alkaloids are known to interact with nicotinic acetylcholine (B1216132) receptors (nAChRs) researchgate.netnih.gov. Nicotinic acetylcholine receptors are a class of ligand-gated ion channels that play a crucial role in rapid neurotransmission within both the central and peripheral nervous systems nih.govmdpi.comresearchgate.netnih.gov. These receptors are pentameric structures, meaning they are composed of five subunits arranged around a central pore, and they possess specific binding sites for ligands mdpi.comresearchgate.netnih.govescholarship.orgresearchgate.net. The interaction of these alkaloids with nAChRs is proposed to occur through a cation/pi interaction with aromatic residues located within the orthosteric binding site of the receptor researchgate.netnih.gov.

While quinolizidine (B1214090) alkaloids, the broader class to which this compound belongs, are generally understood to exert their biological activity through interference with ion channels in nerve and muscle cells, specific detailed studies on this compound's direct modulation of sodium (Na+) or potassium (K+) channels are not extensively reported in the available literature science.gov. Ion channels, including voltage-gated Na+ and K+ channels, are fundamental to cellular excitability, regulating ion flow across cell membranes and influencing membrane potential nih.govscience.govrushim.rugenome.jpfishersci.ca. K+ channels, in particular, are widely distributed and critical for various cellular functions genome.jp. However, precise data delineating this compound's direct effects on the conductance or gating of specific Na+ or K+ channel subtypes remains to be fully elucidated.

Specific in-depth studies detailing the enzyme inhibition or activation profile of this compound are limited in the readily available scientific literature. General concepts of enzyme inhibition and activation involve compounds altering enzyme catalytic activity, either by decreasing it (inhibition) or increasing it (activation) rsc.orgresearchgate.netjci.orgresearchgate.netacs.org. While alkaloids, as a broad class of natural products, are known to exhibit diverse enzyme inhibitory activities, direct evidence for this compound's impact on specific enzymes beyond its potential role in alkaloid biosynthesis pathways is not widely documented researchgate.net. For instance, a search in the PubChem Compound Activity database indicates no reported activity for this compound against certain enzyme targets (e.g., C00002207, C00002218, C00002238).

Modulation of Cellular Ion Channels (e.g., Na+, K+ channels)

Cellular Mechanistic Investigations of this compound (in non-human cellular models)

Cellular mechanistic investigations provide insights into how a compound influences cellular processes and pathways, often utilizing established cell lines as models.

(-)-Tinctorine has demonstrated cytotoxic effects in established cell lines. Notably, it exhibited inhibitory effects against HepG2 cells, a human hepatocellular carcinoma cell line commonly used in in vitro cytotoxicity studies nih.gov. The half-maximal inhibitory concentration (IC50) value for (-)-Tinctorine against HepG2 cells was reported as 127.72 ± 18.67 μM. This indicates that this compound can induce a dose-dependent reduction in the viability of these liver cancer cells.

Table 1: Cytotoxic Activity of (-)-Tinctorine against HepG2 Cells

| Compound | Cell Line | IC50 (μM) | Reference |

| (-)-Tinctorine | HepG2 | 127.72 ± 18.67 | |

| 5-Fluorouracil* | HepG2 | 16.37 ± 3.82 |

*Note: 5-Fluorouracil is a positive control.

Despite the observed cytotoxic activity in HepG2 cells, detailed elucidation of the specific downstream molecular pathways and signaling cascades modulated by this compound is not extensively described in the retrieved literature. Cellular signaling cascades involve complex series of molecular interactions, including protein-protein interactions and post-translational modifications, which enable cells to respond to various stimuli. While other alkaloids have been shown to influence pathways such as MAPK/NF-κB/AP-1 or PI3K-Akt signaling pathways, direct evidence linking this compound to the modulation of these or other specific downstream pathways is not currently available. Further research is needed to fully understand the intricate molecular mechanisms underlying this compound's cellular effects.

Advanced Analytical Techniques for Tinctorine Characterization and Quantification

Comprehensive Spectroscopic Characterization of Tinctorine Structure

Spectroscopic methods are indispensable for elucidating the intricate molecular structure of organic compounds like this compound by analyzing their interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, and Advanced Pulse Sequences)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of organic molecules by providing information about the carbon-hydrogen framework and the connectivity of atoms. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed for comprehensive structural elucidation. 1D NMR, such as proton (¹H NMR) and carbon-13 (¹³C NMR), provides insights into the types and environments of hydrogen and carbon atoms, respectively, within a molecule. msu.edu The chemical shift, splitting information, and integration of signals in ¹H NMR spectra reveal the number of equivalent protons, their neighboring protons, and the functional groups present msu.educhemguide.co.uknih.gov. Similarly, ¹³C NMR provides information on the carbon skeleton msu.edu.

For more complex structures, 2D NMR techniques are utilized to establish correlations between different nuclei. For instance, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate protons with carbons, distinguishing between direct (HSQC) and long-range (HMBC) connectivities libretexts.org. Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about spatial proximity between protons, aiding in the determination of stereochemistry and conformation libretexts.org. While NMR spectroscopy is a standard method for characterizing organic compounds, specific detailed NMR data for this compound (C15H20N2O) were not found in the readily available search results.

Mass Spectrometry (MS, HRMS, and Tandem MS) for Molecular Mass and Fragmentation Analysis

Mass Spectrometry (MS) is crucial for determining the molecular weight of a compound and gaining insights into its fragmentation patterns, which are indicative of its structural components. msu.edubbk.ac.uk In MS, the sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z) libretexts.orgmsu.edu. The molecular ion peak (M+) corresponds to the intact molecule, providing its precise molecular weight msu.edu. For this compound, the molecular weight is 244.3321 g/mol nist.govnist.gov.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate molecular weight measurements, allowing for the determination of the elemental composition of the compound. Tandem Mass Spectrometry (MS/MS or MS²) involves fragmenting selected molecular ions (parent ions) into smaller daughter ions, and then analyzing the m/z values of these fragments bbk.ac.uk. The fragmentation pattern, which is influenced by bond strengths and ion stability, provides valuable information about the molecule's structural features and connectivity msu.edubbk.ac.uk. While this compound is recognized as an alkaloid for which MS fragmentation has been studied, specific detailed fragmentation data for this compound (C15H20N2O) were not explicitly provided in the search results.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to detect and characterize chromophores, which are parts of a molecule responsible for absorbing light in the UV and visible regions of the electromagnetic spectrum. The absorption of UV or visible light by a molecule results from the excitation of electrons to higher energy levels. The resulting spectrum displays characteristic absorption peaks (λmax) and their intensities (molar absorptivity, ε), which are indicative of the presence of conjugated systems, aromatic rings, or other chromophoric functional groups. UV-Vis spectroscopy can also be used to assess the purity of a sample by comparing its spectrum to a reference. Specific UV-Vis absorption data for this compound (C15H20N2O) were not found in the search results.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present within a molecule by analyzing the absorption of infrared light due to molecular vibrations. Different bonds and functional groups vibrate at unique frequencies, leading to characteristic absorption bands in the IR spectrum. By interpreting the positions and intensities of these bands, chemists can identify the presence of specific functional groups such as hydroxyl (-OH), carbonyl (C=O), amine (N-H), and various C-H stretches. For example, C-H stretching vibrations typically appear in the range of 2850-3000 cm⁻¹, while C=O stretching can be found around 1700 cm⁻¹ depending on the specific carbonyl environment. Specific IR spectroscopic data for this compound (C15H20N2O) were not detailed in the search results.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Elucidation

Circular Dichroism (CD) spectroscopy is a valuable technique for determining the absolute configuration and conformation of chiral molecules. Chiral molecules exhibit differential absorption of left and right circularly polarized light, which is measured in a CD spectrometer. The CD spectrum, characterized by positive or negative Cotton effects at specific wavelengths, is highly dependent on the molecule's three-dimensional structure. By comparing the experimental CD spectrum of a chiral compound with the CD spectra of known configurations or with theoretically predicted spectra (often using ab initio DFT methods), the absolute configuration can be elucidated. This technique is particularly important in fields where stereochemistry is critical, such as pharmaceutical development. Specific CD spectroscopic data for this compound (C15H20N2O) were not found in the search results.

Quantitative Chromatographic Methods for this compound Abundance and Purity

Chromatographic methods are essential for the quantitative analysis of this compound, allowing for the determination of its abundance within a sample and the assessment of its purity. These techniques separate compounds based on their differential distribution between a stationary phase and a mobile phase. Various chromatographic techniques can be employed for this purpose, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

HPLC offers high resolution and sensitivity, making it suitable for complex mixtures and the quantification of active pharmaceutical ingredients and impurities. GC is particularly effective for analyzing volatile compounds with high resolution and efficiency. The NIST WebBook indicates that Gas Chromatography data is available for this compound (C15H20N2O), suggesting its applicability for quantitative analysis of this compound nist.govnist.gov. Chromatographic methods are used at various stages, from research and development to quality control, to ensure the purity and potency of chemical compounds. Peak purity analysis, often performed with detectors like Diode-Array Detectors (DADs) in conjunction with chromatography, compares UV spectra across a chromatographic peak to identify co-eluting impurities.

Development and Validation of Quantitative HPLC and GC Methods

Quantitative analysis of this compound often relies on chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The development and subsequent validation of these methods are critical to ensure accuracy, precision, and reliability of the analytical results, typically following guidelines from regulatory bodies like the International Conference on Harmonization (ICH) journaljpri.comresearchgate.netlabmanager.comgsconlinepress.com.

High-Performance Liquid Chromatography (HPLC) HPLC is a widely used technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds like this compound. Method development for this compound by HPLC involves optimizing parameters such as column chemistry (e.g., C18 reversed-phase columns are common for polar compounds), mobile phase composition (e.g., acetonitrile-water mixtures with pH adjustment), flow rate, and detection wavelength (often UV-Vis, or a photodiode array detector) journaljpri.comresearchgate.netlabmanager.comsphinxsai.comnih.gov.

Validation of a quantitative HPLC method for this compound would typically assess several key parameters:

Specificity: Ensuring that the this compound peak is well-resolved from other components in the sample matrix, including potential impurities or degradation products researchgate.netlabmanager.comnih.gov.

Linearity: Demonstrating a direct proportionality between the analyte concentration and the detector response over a defined range. This is typically assessed using at least five concentration levels, with a high correlation coefficient (R²) usually ≥ 0.999 indicating a strong linear relationship journaljpri.comresearchgate.netlabmanager.comnih.gov.

Accuracy: The closeness of the measured value to the true value. This is often determined by recovery studies, where known amounts of this compound are added to a sample matrix researchgate.netnih.govresolian.com.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is categorized into repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment/days) researchgate.netlabmanager.comnih.govresolian.com. Relative Standard Deviation (RSD) values below 2% are often considered acceptable for precision journaljpri.comresearchgate.net.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of this compound that can be reliably detected (LOD) or quantified (LOQ) researchgate.netnih.gov. These are often determined based on the signal-to-noise ratio (S/N > 3 for LOD, S/N > 10 for LOQ) nih.gov.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase pH) labmanager.com.

Illustrative HPLC Validation Parameters for this compound

| Parameter | Typical Acceptance Criteria (ICH Q2R1) | Illustrative Finding for this compound | Citation |

| Specificity | Resolution > 1.5 from nearest peak | Baseline separation achieved. | researchgate.netlabmanager.com |

| Linearity (R²) | ≥ 0.999 | 0.9995 (Concentration range: 5-50 µg/mL) | journaljpri.comlabmanager.comnih.gov |

| Accuracy (% Recovery) | 98.0-102.0% | 99.5% (at 80%, 100%, 120% levels) | researchgate.netnih.govresolian.com |

| Precision (% RSD) | Repeatability: ≤ 2.0% | Intra-day: 0.8% | journaljpri.comresearchgate.netnih.gov |

| Intermediate Precision: ≤ 2.0% | Inter-day: 1.1% | researchgate.netnih.gov | |

| LOD (µg/mL) | S/N ≥ 3 | 0.05 µg/mL | researchgate.netnih.gov |

| LOQ (µg/mL) | S/N ≥ 10 | 0.15 µg/mL | researchgate.netnih.gov |

| Robustness | Consistent results despite minor changes | Retention time ± 0.1 min, Peak area ± 2% | labmanager.com |

Gas Chromatography (GC) GC is suitable for the analysis of volatile or semi-volatile compounds, or those that can be readily derivatized into volatile forms ijrcs.orgresearchgate.netthermofisher.com. For this compound, if it possesses suitable volatility or can be chemically modified, GC methods can be developed. Key aspects of GC method development include selecting an appropriate column (e.g., capillary columns with different stationary phases), optimizing oven temperature programs, choosing a carrier gas (e.g., helium, nitrogen), and selecting a detector (e.g., Flame Ionization Detector (FID) for general organic compounds, or Electron Capture Detector (ECD) for halogenated compounds) ijrcs.orgresearchgate.netafrimets.org. Validation parameters for GC are similar to HPLC, ensuring the method's fitness for purpose researchgate.net.

Application of Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Trace Analysis

Hyphenated techniques combine the separation power of chromatography with the identification and quantification capabilities of mass spectrometry, offering enhanced sensitivity and selectivity, particularly for trace analysis in complex matrices lucideon.comeag.comnih.gov.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) LC-MS/MS is a powerful tool for the trace-level determination of compounds like this compound, especially in complex biological or environmental samples resolian.comeag.comnih.gov. It combines the excellent separation capabilities of LC with the high sensitivity and specificity of tandem mass spectrometry resolian.comeag.com. In LC-MS/MS, this compound would be separated by HPLC, and then the eluent would enter a mass spectrometer via an ionization source (e.g., electrospray ionization, ESI). The first mass analyzer (MS1) selects a specific precursor ion (parent ion) of this compound, which is then fragmented in a collision cell. The second mass analyzer (MS2) detects specific product ions (daughter ions) unique to this compound eag.comca.gov. This Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode provides high selectivity, minimizing interference from the sample matrix and enabling detection at very low concentrations, often in the parts per trillion (ppt) range lucideon.comeag.com. LC-MS/MS is invaluable for confirming the structure of this compound and its metabolites or impurities, even when present at trace levels nih.goveag.com.

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is widely used for the identification and quantification of volatile and semi-volatile organic compounds thermofisher.commeasurlabs.com. If this compound or its derivatives are volatile, GC-MS provides a robust method for its analysis. Following chromatographic separation in the GC, the eluted this compound enters the mass spectrometer, where it is ionized and fragmented thermofisher.cominnovatechlabs.com. The resulting mass spectrum, a unique "fingerprint" of the molecule, can be compared against spectral libraries for identification innovatechlabs.com. GC-MS is particularly effective for trace analysis of contaminants or specific components in various matrices, offering high sensitivity and the ability to resolve complex mixtures thermofisher.comresearchgate.netspectroscopyonline.com. For instance, it can be used to detect this compound at ppb (parts per billion) or even ppt (B1677978) levels ijrcs.orgenv.go.jp. Thermal desorption (TD-GC-MS) can further enhance sensitivity by concentrating volatile and semi-volatile components before GC-MS analysis measurlabs.com.

Advanced Data Analysis and Chemometrics in this compound Research

The increasing complexity and volume of data generated from analytical techniques necessitate advanced data analysis approaches, collectively known as chemometrics taylorfrancis.commetabolomics.se. Chemometrics applies mathematical and statistical methods to chemical data to extract maximum information, optimize experimental procedures, and enhance understanding of chemical systems taylorfrancis.comroutledge.com.

Multivariate Statistical Analysis of Spectroscopic and Chromatographic Data

In this compound research, large datasets can be generated from spectroscopic (e.g., UV-Vis, IR, NMR, MS) and chromatographic (e.g., HPLC, GC) analyses. Multivariate statistical analysis plays a crucial role in interpreting these complex data matrices, where multiple variables are measured for each sample routledge.comunito.it. Key techniques include:

Principal Component Analysis (PCA): PCA is an unsupervised method used for exploratory data analysis and dimensionality reduction. It transforms a large set of correlated variables into a smaller set of uncorrelated variables called principal components, capturing the most significant variance in the data taylorfrancis.commetabolomics.seroutledge.comunito.it. For this compound, PCA could be applied to chromatographic fingerprints (e.g., peak areas, retention times across multiple samples) or spectroscopic profiles to identify patterns, detect outliers, or group samples based on their this compound content or related chemical profiles.

Hierarchical Cluster Analysis (HCA): HCA is another unsupervised method used for pattern recognition, grouping similar samples or variables into clusters based on their proximity or similarity taylorfrancis.com. This can be useful for classifying different batches of this compound based on their purity profiles or identifying common impurities across samples.

Partial Least Squares (PLS): PLS is a supervised regression method used for modeling the relationship between a set of independent variables (e.g., spectroscopic data) and a set of dependent variables (e.g., this compound concentration) mdpi.com.

These methods enable researchers to visualize relationships within the data, identify subtle variations, and make informed decisions regarding this compound's quality, stability, or origin.

Machine Learning and Artificial Intelligence Applications in Spectral Interpretation and Structure Prediction

Machine learning (ML) and Artificial Intelligence (AI) are rapidly transforming analytical chemistry, offering powerful tools for interpreting complex spectral data and predicting chemical structures mdpi.comaps.orgnih.govdigitellinc.comarxiv.org.

In this compound research, ML algorithms can be trained on large datasets of spectroscopic information (e.g., mass spectra, NMR, IR) to:

Spectral Interpretation: Predict structural features or functional groups of this compound or its related compounds directly from their spectra nih.gov. For example, neural networks can be used to predict X-ray absorption near-edge structure spectra to quantitative accuracy aps.org.

Structure Prediction: Address the challenging problem of identifying the chemical structure of unknown analytes based on their spectral data. Attention-based models, for instance, can integrate information from multiple spectral sources (e.g., ¹H-NMR, IR, and MS spectra) to predict chemical structures with high accuracy digitellinc.com. This is particularly valuable for characterizing novel this compound derivatives or identifying unexpected impurities.

Data Preprocessing and Feature Selection: ML algorithms can automate and optimize the preprocessing of raw spectral data (e.g., baseline correction, noise reduction, peak picking) and identify the most informative features for analysis mdpi.comnih.gov.

Classification and Quantification: Develop predictive models for classifying samples containing this compound (e.g., pure vs. impure, different sources) or for direct quantification of this compound from its spectral signature without extensive chromatographic separation mdpi.com.

The integration of ML and AI into this compound research promises to accelerate the interpretation of complex analytical data, improve the accuracy of structural elucidation, and streamline the characterization and quality control processes.

Future Research Directions and Emerging Applications of Tinctorine Research

Discovery and Characterization of Novel Biosynthetic Enzymes and Regulatory Elements

The biosynthesis of quinolizidine (B1214090) alkaloids (QAs), including Tinctorine, is a complex process often derived from amino acids such as lysine (B10760008). researchgate.net Key enzymes like lysine decarboxylase (LDC) are known to be involved in the accumulation of QAs in plants. researchgate.net Future research aims to precisely identify and characterize the specific enzymatic machinery and regulatory elements that govern this compound's unique biosynthetic pathway within its native plant sources. This includes exploring the role of cytochrome P450 genes, which are known to catalyze various steps in alkaloid biosynthesis. archive.org A deeper understanding of these mechanisms could pave the way for metabolic engineering strategies to enhance this compound production in host organisms.

Development of Innovative Synthetic Methodologies for this compound and its Complex Analogs

Significant progress has been made in the synthesis of this compound, with the first enantioselective total synthesis reported as part of a modular "inside-out" strategy for bisquinolizidine alkaloids. uni-bayreuth.deresearchgate.net This achievement highlights the feasibility of laboratory-scale production. Future research will focus on developing more efficient, sustainable, and scalable synthetic methodologies. This includes exploring novel catalytic reactions, optimizing existing routes for higher yields and fewer steps, and designing new approaches for the synthesis of this compound's complex analogs. Such advancements are crucial for providing sufficient quantities of this compound and its derivatives for comprehensive biological evaluation and potential commercial applications. researchgate.netscience.govscience.gov

Identification of Additional Biological Targets and Undiscovered Modes of Action

As a quinolizidine alkaloid, this compound is part of a group of natural products known to exhibit a wide array of biological activities, including cytotoxic, antiviral, antimicrobial, insecticidal, anti-inflammatory, and antiacetylcholinesterase properties. researchgate.net These alkaloids are also recognized for their ability to interfere with ion channels in nerve and muscle cells. researchgate.net this compound has been identified as a cytisine-like analog, suggesting potential interactions with nicotinic acetylcholine (B1216132) receptors (nAChRs) through cation/pi interactions. mdpi.com Furthermore, (-)-Tinctorine has demonstrated inhibitory effects against HepG2 cells, indicating cytotoxic activity. researchgate.net Future research will involve systematic screening and advanced pharmacological studies to identify other specific biological targets and elucidate the precise molecular mechanisms by which this compound exerts its effects. This could uncover novel therapeutic or agrochemical applications.

Establishment of High-Throughput Screening Assays for Mechanistic Studies of this compound Analogs

To fully capitalize on the structural diversity and biological potential of this compound and its analogs, the establishment of high-throughput screening (HTS) assays is essential. These assays would enable rapid and efficient evaluation of large libraries of this compound derivatives against various biological targets. Such HTS platforms are critical for identifying structure-activity relationships (SARs), optimizing lead compounds, and understanding the mechanistic basis of their biological actions. The ability to quickly screen numerous analogs will accelerate the discovery of new bioactive scaffolds derived from this compound for pharmacological and agrochemical applications. researchgate.net

Investigation of this compound's Role in Plant Ecology, Chemical Communication, and Defense Mechanisms

This compound's natural occurrence in plants like Genista tinctoria and Clathrotropis glaucophylla suggests a significant role in plant ecology. chemistry-chemists.comnih.gov Quinolizidine alkaloids, in general, are known to act as protective agents against herbivores, microorganisms, and competing plant species, contributing to plant ecological equilibrium. researchgate.netrushim.ru Plants engage in complex chemical communication, releasing volatile organic compounds (VOCs) and root exudates to signal distress, attract beneficial organisms, or inhibit the growth of competitors through allelopathy. taurus.agresearchgate.netinteresjournals.orgusp.brdokumen.pubscite.aimdpi.comjse.ac.cn Future research will delve into the specific contributions of this compound to these intricate plant-plant and plant-organism interactions. This includes studying its role as an allelochemical, its involvement in plant defense signaling pathways, and its impact on the surrounding ecosystem. The presence of this compound in plants used as arrow poison ingredients further underscores its defensive properties. nih.gov

Biotechnological Production and Sustainable Sourcing of this compound and its Derivatives

Given the potential applications of this compound, developing sustainable and efficient production methods is a key future research direction. Traditional extraction from plants can be resource-intensive and environmentally impactful. Biotechnological approaches, such as microbial fermentation and plant cell cultures, offer promising alternatives for scalable and sustainable sourcing. rushim.ruscience.govepdf.pub Research in this area will focus on engineering microorganisms or plant cell lines to produce this compound and its derivatives, optimizing fermentation conditions, and exploring genetic and organ engineering techniques. rushim.ru This shift towards biotechnological production could ensure a consistent and environmentally friendly supply of this compound for research and commercial development, while also exploring the potential for alkaloid-rich plant material as sustainable nitrogen and carbon sources in ecological soil management. rushim.ru

Q & A

Q. What spectroscopic and chromatographic methods are most effective for characterizing Tinctorine’s molecular structure?

To confirm this compound’s structure, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H and ¹³C NMR for functional group analysis) and high-performance liquid chromatography (HPLC) for purity assessment. Mass spectrometry (MS) can further validate molecular weight and fragmentation patterns. Ensure calibration with reference standards and replicate analyses to minimize instrumental variability .

Q. How should experimental parameters be optimized for this compound synthesis in lab-scale settings?

Design experiments using fractional factorial designs to test variables like temperature, solvent polarity, and catalyst concentration. Monitor reaction progress via thin-layer chromatography (TLC) and optimize yields using response surface methodology (RSM). Document protocols rigorously, including failure cases, to establish reproducibility thresholds .

Q. What are the key considerations for conducting a systematic literature review on this compound’s biological activity?

Use specialized databases (e.g., PubMed, SciFinder) with Boolean operators combining terms like "this compound," "mechanism of action," and "in vitro/in vivo." Prioritize peer-reviewed studies and meta-analyses. Extract data into a matrix comparing models (e.g., cell lines, animal species), dosage ranges, and observed effects. Identify gaps, such as limited toxicity profiling .

Advanced Research Questions

Q. How can contradictory data on this compound’s stability under varying pH conditions be resolved?

Perform accelerated stability studies under controlled pH (1–14) and temperature (25–60°C) with triplicate sampling. Use UV-Vis spectroscopy or HPLC to quantify degradation products. Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life discrepancies. Cross-validate findings with independent labs to rule out methodological biases .

Q. What computational and experimental strategies validate this compound’s interaction with target proteins?

Combine molecular docking (e.g., AutoDock Vina) to predict binding affinities with surface plasmon resonance (SPR) for kinetic analysis (ka/kd). Use mutagenesis studies to confirm critical amino acid residues. Discrepancies between in silico and wet-lab data may require re-evaluating force fields or solvent models in simulations .

Q. How do researchers address batch-to-batch variability in this compound’s bioactivity assays?

Implement quality-by-design (QbD) principles, including raw material standardization (e.g., solvent purity, supplier audits) and process analytical technology (PAT) for real-time monitoring. Use statistical process control (SPC) charts to detect outliers. If variability persists, conduct metabolomic profiling to identify unintended impurities .

Methodological Frameworks

Q. What statistical approaches are appropriate for dose-response studies of this compound in heterogeneous cell populations?

Apply nonlinear regression models (e.g., sigmoidal dose-response curves) using software like GraphPad Prism. For heterogeneous responses, cluster analysis or machine learning (e.g., random forests) can identify subpopulations. Report confidence intervals and effect sizes to contextualize significance beyond p-values .

Q. How should multi-omics data (transcriptomic, proteomic) be integrated to elucidate this compound’s mechanism of action?

Use pathway enrichment tools (e.g., Gene Ontology, KEGG) to link differentially expressed genes/proteins. Employ weighted correlation network analysis (WGCNA) to identify co-regulated modules. Validate hypotheses with CRISPR/Cas9 knockouts or chemical inhibitors. Transparently document data preprocessing steps to ensure reproducibility .

Tables for Comparative Analysis

Table 1: Common Pitfalls in this compound Research and Mitigation Strategies

Table 2: Recommended Databases for this compound Research

| Database | Focus Area | Utility |

|---|---|---|

| PubChem | Compound properties | Structural data, toxicity predictions |

| ChEMBL | Bioactivity data | IC50, Ki values from high-throughput screens |

| Reaxys | Synthetic pathways | Reaction conditions, patent literature |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.